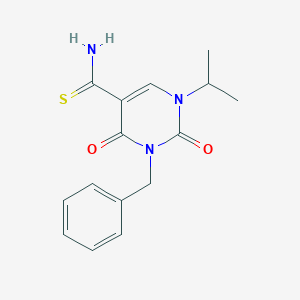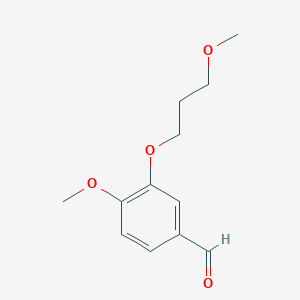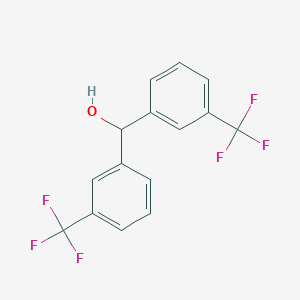
Bis(3-(trifluoromethyl)phenyl)methanol
Descripción general
Descripción
Bis(3-(trifluoromethyl)phenyl)methanol is a compound of interest in various chemical research areas due to its unique structural features and chemical properties. The presence of the trifluoromethyl group enhances its electron-withdrawing capacity, influencing its reactivity and interaction with other compounds.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including the use of Grignard reagents and specific catalysts to introduce the bis(phenyl)methanol framework. For instance, synthesis approaches might involve asymmetric reduction catalyzed by microbial cells or chemical agents to produce specific chiral intermediates essential for further chemical transformations (Ouyang et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to Bis(3-(trifluoromethyl)phenyl)methanol has been determined using various spectroscopic methods and X-ray crystallography. These studies reveal detailed information about the spatial arrangement, bond lengths, and angles critical to understanding the compound's chemical behavior (Heng-Shan Dong et al., 2009).
Aplicaciones Científicas De Investigación
Catalysis :
- It's used in the stabilization of palladium(0) nanoparticles, serving as an efficient and recoverable catalyst for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions (Moreno-Mañas, Pleixats, & Villarroya, 2001).
- Acts as a ligand for enantioselective alkynylation of cyclic imines, contributing to high yields and enantioselectivities in propargylic sulfamidates synthesis (Munck, Monleón, Vila, & Pedro, 2017).
Organic Synthesis :
- Demonstrated effectiveness as organocatalysts for the transesterification of methyl carboxylates and alcohols (Ishihara, Niwa, & Kosugi, 2008).
Materials Science :
- Utilized in the study of thermally activated delayed fluorescent emitters, exhibiting high efficiency and blue emission color (Kim, Choi, & Lee, 2016).
- Played a role in the synthesis and characterization of ionic liquids, exhibiting photoluminescence and low-temperature ionic melts (Bhowmik, Han, Ndedeltchev, Cebe, Kang, & Kumar, 2006).
Pharmaceutical Applications :
- Involved in the efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a key chiral intermediate for aprepitant (Ouyang, Wang, Huang, Cai, & He, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
bis[3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21/h1-8,13,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKAKFGJTVATRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC(=CC=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371135 | |
| Record name | bis[3-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-(trifluoromethyl)phenyl)methanol | |
CAS RN |
1598-89-6 | |
| Record name | bis[3-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1598-89-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

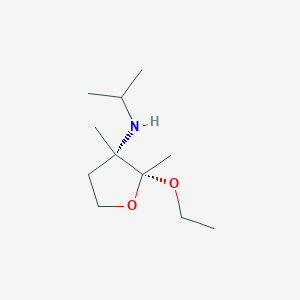
![2-Methylbenzo[d]thiazol-7-ol](/img/structure/B71917.png)
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)
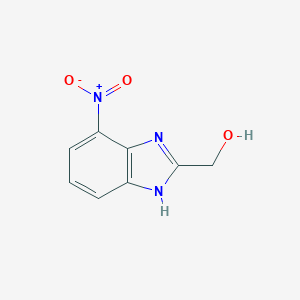
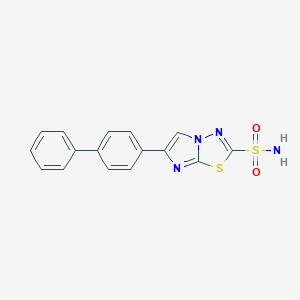
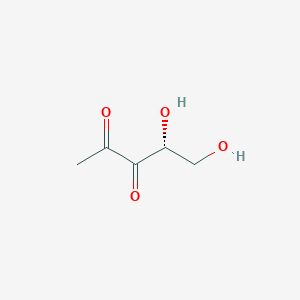
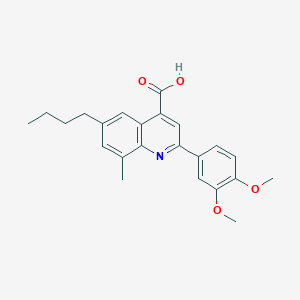
![3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid](/img/structure/B71936.png)
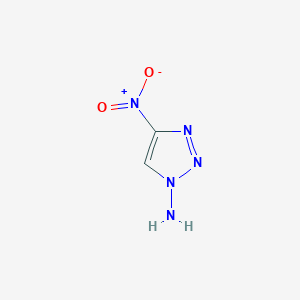
![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)


